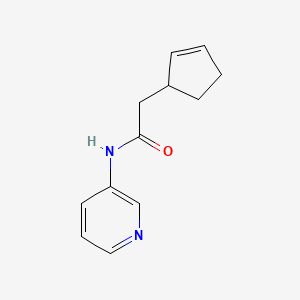
N-(1-cyanocyclohexyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)pyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential as an anti-cancer drug due to its ability to selectively kill cancer cells while sparing normal cells.
作用机制
N-(1-cyanocyclohexyl)pyridine-4-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the survival of cancer cells. N-(1-cyanocyclohexyl)pyridine-4-carboxamide also induces DNA damage, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been shown to induce apoptosis, cell cycle arrest, and senescence in cancer cells. It also inhibits tumor growth and metastasis in preclinical models. In addition, N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been found to enhance the efficacy of other anti-cancer drugs, such as cisplatin and gemcitabine.
实验室实验的优点和局限性
One advantage of N-(1-cyanocyclohexyl)pyridine-4-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-(1-cyanocyclohexyl)pyridine-4-carboxamide has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent. In addition, N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been found to induce DNA damage in normal cells at high concentrations, which raises concerns about its safety.
未来方向
There are several potential future directions for research on N-(1-cyanocyclohexyl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1-cyanocyclohexyl)pyridine-4-carboxamide. Additionally, combination therapy with N-(1-cyanocyclohexyl)pyridine-4-carboxamide and other anti-cancer drugs is an area of active investigation. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyanocyclohexyl)pyridine-4-carboxamide in humans.
In conclusion, N-(1-cyanocyclohexyl)pyridine-4-carboxamide is a promising anti-cancer drug that targets RNA polymerase I transcription. Its selectivity for cancer cells and ability to induce apoptosis and cell cycle arrest make it an attractive candidate for further research. However, its short half-life and potential toxicity to normal cells highlight the need for continued development of more potent and selective inhibitors of RNA polymerase I transcription.
合成方法
The synthesis of N-(1-cyanocyclohexyl)pyridine-4-carboxamide involves the reaction of 1-cyanocyclohexylamine with 4-chloronicotinic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain the final compound. The yield of this synthesis is approximately 45%.
科学研究应用
N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been extensively studied for its potential as an anti-cancer drug. It has been found to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. In preclinical studies, N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been shown to selectively kill cancer cells while sparing normal cells. This is due to its ability to target RNA polymerase I transcription, which is upregulated in cancer cells.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-10-13(6-2-1-3-7-13)16-12(17)11-4-8-15-9-5-11/h4-5,8-9H,1-3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTDEHRUKHDEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)


![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)